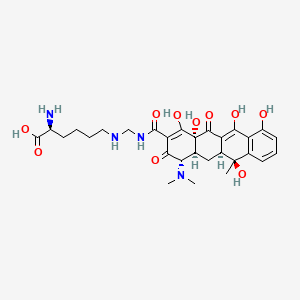

Mal-PEG4-OH

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mal-PEG4-OH has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

Biology: Facilitates the selective degradation of target proteins in cellular studies.

Medicine: Employed in the development of targeted therapies for diseases such as cancer.

Industry: Utilized in the production of PEGylated compounds for improved solubility and stability.

Mécanisme D'action

Target of Action

Mal-PEG4-OH is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound, therefore, are the proteins that the PROTACs are designed to degrade.

Mode of Action

The mode of action of this compound involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The degradation of the target protein results in the modulation of its function.

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By exploiting this system, this compound can selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound and the PROTACs it forms are complex and depend on several factors. These include the properties of the target protein and the E3 ligase, the design of the PROTAC, and the cellular environment

Safety and Hazards

Mal-PEG4-OH should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental exposure, it is advised to move to fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical attention .

Orientations Futures

As a PEG-based PROTAC linker, Mal-PEG4-OH plays a crucial role in the synthesis of PROTACs . Given the significant role of PROTACs in targeted protein degradation, the use of this compound and similar linkers will continue to be an important area of research in the development of targeted therapy drugs .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Mal-PEG4-OH acts as a macroinitiator, obtaining amphiphilic diblock copolymers through the ring-opening polymerization of LA . It interacts with various enzymes, proteins, and other biomolecules, enhancing their water solubility .

Cellular Effects

This compound: influences cell function by decreasing aggregation and increasing solubility of proteins and other biomolecules . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, This compound shows stability and degradation in laboratory settings. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound: is involved in metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound: is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of This compound affects its activity or function. Targeting signals or post-translational modifications direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-OH typically involves the reaction of maleimide with a PEG-based alcohol. The reaction is carried out under mild conditions, usually at room temperature, in the presence of a suitable catalyst. The PEG chain length can be varied to obtain different derivatives of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the purification of the final product through techniques such as chromatography to remove any impurities and unreacted starting materials .

Analyse Des Réactions Chimiques

Types of Reactions

Mal-PEG4-OH undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The maleimide group reacts with nucleophiles such as thiols to form stable thioether linkages.

Oxidation and Reduction: The PEG chain can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out at a pH between 6.5 and 7.5.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from the reactions of this compound include thioether-linked conjugates when reacted with thiols and various oxidized or reduced forms of the PEG chain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Mal-PEG2-OH: A shorter PEG chain variant with similar properties but reduced solubility and stability.

Mal-PEG6-OH: A longer PEG chain variant with enhanced solubility and stability but potentially increased steric hindrance.

Uniqueness

Mal-PEG4-OH is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and minimal steric hindrance. This makes it a versatile and widely used linker in the synthesis of PROTACs and other bioconjugates .

Propriétés

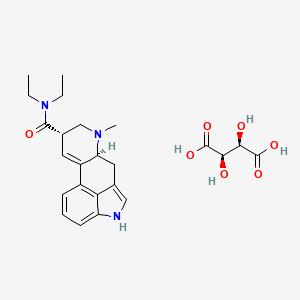

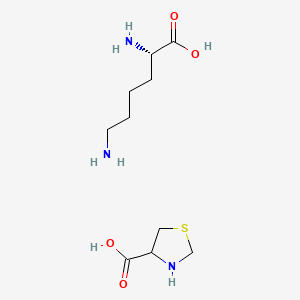

IUPAC Name |

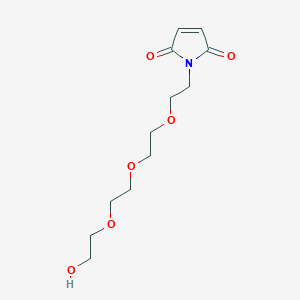

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c14-4-6-18-8-10-19-9-7-17-5-3-13-11(15)1-2-12(13)16/h1-2,14H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQPEIZPEVDMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.